molecular formula C8H6BrF2NO3 B1446252 2-Bromo-4-difluoromethoxy-3-nitrotoluene CAS No. 1805592-41-9

2-Bromo-4-difluoromethoxy-3-nitrotoluene

Cat. No.: B1446252
CAS No.: 1805592-41-9
M. Wt: 282.04 g/mol
InChI Key: ACCOMVLTJNJLRA-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethoxy-3-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, a nitro group, and a methyl group attached to a benzene ring. This compound is generally used as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-3-nitrotoluene typically involves a two-step process. Initially, 4-bromo-2,3-difluoromethoxytoluene is subjected to nitration. This nitration reaction involves the addition of a nitronium ion (NO2+) to the aromatic ring of the toluene derivative, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-difluoromethoxy-3-nitrotoluene undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides like sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with different nucleophiles.

    Reduction: 2-Bromo-4-difluoromethoxy-3-aminotoluene.

    Oxidation: 2-Bromo-4-difluoromethoxy-3-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-4-difluoromethoxy-3-nitrotoluene has several applications in scientific research:

    Pharmaceutical Industry: It is used as an intermediate in the synthesis of antitumor agents.

    Materials Science: The compound is utilized in the development of electronic devices, explosives, and propellants.

    Defense Industry: It serves as an explosive component for missiles.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-3-nitrotoluene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with other molecules.

Comparison with Similar Compounds

2-Bromo-4-difluoromethoxy-3-nitrotoluene can be compared with other similar compounds such as:

    4-Bromo-2-difluoromethoxy-3-nitrotoluene: Similar structure but different positioning of substituents.

    4-Bromo-3-difluoromethoxy-2-nitrotoluene: Similar structure with variations in the positions of the nitro and methoxy groups.

The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-bromo-1-(difluoromethoxy)-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)7(6(4)9)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCOMVLTJNJLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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